molecular formula C8H11NS B13132613 5-Cyclobutylthiophen-2-amine

5-Cyclobutylthiophen-2-amine

Cat. No.: B13132613
M. Wt: 153.25 g/mol
InChI Key: URUANHNPCFBGEC-UHFFFAOYSA-N
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Description

5-Cyclobutylthiophen-2-amine: is an organic compound that features a thiophene ring substituted with a cyclobutyl group and an amine group. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring, known for their aromatic properties and diverse applications in various fields . The cyclobutyl group adds a unique structural aspect, potentially influencing the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclobutylthiophen-2-amine can be approached through several methods, including:

Industrial Production Methods: Industrial production of thiophene derivatives often involves scalable and efficient synthetic routes, such as:

Chemical Reactions Analysis

Types of Reactions: 5-Cyclobutylthiophen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

    Nucleophilic Substitution: Alkylated or acylated amine derivatives.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced amine derivatives.

Mechanism of Action

The mechanism of action of 5-Cyclobutylthiophen-2-amine involves its interaction with molecular targets and pathways, depending on its specific application. For instance:

Comparison with Similar Compounds

Uniqueness: 5-Cyclobutylthiophen-2-amine’s unique combination of a cyclobutyl group and a thiophene ring imparts distinct reactivity and properties, making it valuable in specific applications where both aromaticity and the cyclobutyl group’s influence are desired .

Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

5-cyclobutylthiophen-2-amine

InChI

InChI=1S/C8H11NS/c9-8-5-4-7(10-8)6-2-1-3-6/h4-6H,1-3,9H2

InChI Key

URUANHNPCFBGEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(S2)N

Origin of Product

United States

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